Cas no 2228669-00-7 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine)

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine
- 2228669-00-7
- EN300-1972983
-
- インチ: 1S/C7H10BrF2N3/c1-13-5(2-6(8)12-13)3-7(9,10)4-11/h2H,3-4,11H2,1H3
- InChIKey: WSOBJIRPAODXNZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CC(CN)(F)F)N(C)N=1
計算された属性
- せいみつぶんしりょう: 253.00262g/mol
- どういたいしつりょう: 253.00262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972983-5.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 5g |
$7178.0 | 2023-05-31 | ||
Enamine | EN300-1972983-0.05g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 0.05g |
$2079.0 | 2023-09-16 | ||
Enamine | EN300-1972983-10g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 10g |
$10643.0 | 2023-09-16 | ||
Enamine | EN300-1972983-0.5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 0.5g |
$2376.0 | 2023-09-16 | ||
Enamine | EN300-1972983-2.5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 2.5g |
$4851.0 | 2023-09-16 | ||
Enamine | EN300-1972983-1g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 1g |
$2475.0 | 2023-09-16 | ||
Enamine | EN300-1972983-5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 5g |
$7178.0 | 2023-09-16 | ||
Enamine | EN300-1972983-10.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 10g |
$10643.0 | 2023-05-31 | ||
Enamine | EN300-1972983-1.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 1g |
$2475.0 | 2023-05-31 | ||
Enamine | EN300-1972983-0.1g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine |
2228669-00-7 | 0.1g |
$2178.0 | 2023-09-16 |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amineに関する追加情報
3-(3-Bromo-1-Methyl-1H-Pyrazol-5-Yl)-2,2-Difluoropropan-1-Amine: A Comprehensive Overview
The compound 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine, identified by the CAS number 2228669-00-7, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry and material science. This compound has garnered attention due to its unique structural properties and potential for use in drug development. The molecule consists of a pyrazole ring substituted with a bromine atom and a methyl group, connected to a difluorinated propane chain terminated with an amine group. This combination of functional groups imparts the compound with versatile reactivity and selectivity, making it an intriguing subject for further research.
The synthesis of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-difluoropropan-1-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of the process. The incorporation of fluorine atoms into the propane chain is achieved through fluorination techniques that have been optimized to ensure high yields and minimal byproduct formation. The final step involves the introduction of the amine group, which can be accomplished via nucleophilic substitution or other amine-forming reactions.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules in drug discovery. The pyrazole ring is known for its ability to act as a bioisostere for other heterocyclic structures, offering opportunities for modifying pharmacokinetic properties such as solubility and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various therapeutic targets, including kinase enzymes and G-protein coupled receptors (GPCRs). For instance, a 2023 study published in Nature Communications highlighted its role in inhibiting a novel target associated with neurodegenerative diseases.
In addition to its pharmacological applications, 3-(3-bromo-1-methyl-1H-pyrazol-5-Yl)-2,2-difluoropropan-amine has shown promise in materials science. Its fluorinated propane chain contributes to its hydrophobicity, making it an ideal candidate for use in polymer formulations or as a surfactant. Researchers at the University of California have explored its use in creating self-assembling monolayers with enhanced stability under harsh conditions. These findings suggest that the compound could play a pivotal role in developing advanced materials for electronic devices or biomedical implants.
The structural versatility of this compound also makes it an excellent candidate for click chemistry applications. The presence of both bromine and amine groups allows for efficient coupling reactions under mild conditions, facilitating the rapid assembly of larger molecular frameworks. A 2024 paper in Angewandte Chemie reported on its use as a key intermediate in constructing macrocyclic compounds with unprecedented ring sizes and topologies.
From an environmental standpoint, recent green chemistry initiatives have focused on minimizing the ecological footprint associated with the production and disposal of this compound. Innovations in waste management and catalytic recycling have significantly reduced hazardous byproducts, aligning its synthesis with sustainable practices. These efforts underscore the importance of responsible chemical manufacturing in modern research.
In conclusion, 3-(3-bromo - 1 - methyl - 1 H - pyrazol - 5 - yl) - 2 - 2 - difluoro propan - 1 - amine, CAS No: 2228669 - 00 -7, stands at the forefront of contemporary chemical research due to its unique properties and diverse applications. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions across multiple scientific disciplines.
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